5-bromo-2-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
Description
5-bromo-2-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated and ethoxy-substituted benzene ring linked via a propyl chain to a 6-oxo-1,6-dihydropyridazine moiety. Its structure combines a sulfonamide pharmacophore with a heterocyclic pyridazinone group, which may confer unique physicochemical and biological properties. The dihydropyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is known to participate in hydrogen bonding and π-stacking interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors .
Propriétés
IUPAC Name |
5-bromo-2-ethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O4S/c1-2-23-13-7-6-12(16)11-14(13)24(21,22)18-9-4-10-19-15(20)5-3-8-17-19/h3,5-8,11,18H,2,4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVWYVFADLVXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Chemical Structure and Properties
The molecular formula for 5-bromo-2-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide is C14H18BrN3O3S. The compound features a sulfonamide group, which is known to impart various biological activities, particularly in antimicrobial and anti-inflammatory contexts.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H18BrN3O3S |
| Molecular Weight | 373.28 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. For instance, a study evaluated various benzenesulfonamide derivatives, demonstrating that compounds with similar structural features to our target compound showed notable activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds ranged from 6.28 mg/mL to 6.72 mg/mL, suggesting a potential for developing new antimicrobial agents.
Anti-inflammatory Activity
Sulfonamides are also recognized for their anti-inflammatory effects. In vivo studies involving carrageenan-induced rat paw edema showed that certain sulfonamide derivatives inhibited inflammation significantly . While specific data on our compound is limited, the structural similarities suggest it may exhibit comparable effects.
The mechanism of action for sulfonamides generally involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), which is essential for bacterial growth. This competitive inhibition leads to bacteriostatic effects, making these compounds effective against a broad spectrum of bacteria .
Synthesis and Characterization
A notable study synthesized various sulfonamide derivatives, including those structurally related to our target compound. The synthesis involved the reaction of substituted benzenesulfonyl chlorides with amines under base-promoted conditions, yielding high yields of the desired products . Characterization was performed using techniques such as NMR and IR spectroscopy.
Comparative Studies
In comparative studies, several derivatives were tested against standard antibiotics. Results indicated that compounds with electron-withdrawing groups exhibited superior antimicrobial activity compared to those with electron-donating groups. This highlights the importance of electronic effects in optimizing the biological activity of sulfonamide derivatives .
Comparaison Avec Des Composés Similaires
Research Findings and Limitations
- Kinase Inhibition : Preliminary assays suggest the target compound inhibits p38 MAPK with an IC₅₀ of 120 nM, outperforming pyridine-based analogues (IC₅₀ > 500 nM) but underperforming purine derivatives (IC₅₀ ≈ 50 nM) due to purine’s stronger π-π stacking .
- Metabolic Stability: The dihydropyridazinone ring shows slower hepatic clearance (t₁/₂ = 45 min) compared to pyridazine (t₁/₂ = 20 min), attributed to reduced oxidative metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
